An In-depth Technical Guide to the Physicochemical Properties of 2-{[(1,5-Dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-{[(1,5-Dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol
Foreword: Navigating the Landscape of a Novel Molecule
In the realm of drug discovery and materials science, the journey from a chemical structure on paper to a functional molecule is paved with a thorough understanding of its fundamental physicochemical properties. This guide is dedicated to a promising yet sparsely documented compound: 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol. With the CAS Number 1006319-39-6, this molecule merges the biologically significant pyrazole core with a classic phenolic structure, suggesting a rich potential for diverse applications.[1]
Due to the limited availability of direct experimental data in the public domain, this whitepaper adopts a dual-pronged approach. Firstly, it provides a robust predictive analysis of the key physicochemical characteristics of the title compound, grounded in the established principles of organic chemistry and data from structurally analogous compounds. Secondly, and crucially, it equips the researcher with detailed, field-proven experimental protocols to empirically determine these properties. This guide is therefore not merely a repository of information but a practical roadmap for the comprehensive characterization of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.
Molecular Structure and Core Properties
The foundational step in characterizing any chemical entity is to understand its structure and basic molecular attributes.
Chemical Structure:
Figure 1: Chemical structure of 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.
Core Molecular Data:
| Property | Value | Source |
| CAS Number | 1006319-39-6 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O | [1] |
| Molecular Weight | 217.272 g/mol | [1] |
| Exact Mass | 217.121512 g/mol | [1] |
Synthesis Pathway: A Proposed Mannich-Type Reaction
Figure 2: Proposed synthetic workflow for 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
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δ 7.20-6.80 (m, 4H): Aromatic protons of the phenol ring.
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δ 7.50 (s, 1H): Proton on the C3 of the pyrazole ring.
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δ 4.90 (br s, 1H): Phenolic -OH proton. The chemical shift and peak shape are highly dependent on concentration and solvent.
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δ 4.30 (d, 2H): Methylene protons (-CH₂-).
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δ 3.70 (s, 3H): N-methyl protons of the pyrazole ring.
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δ 2.40 (s, 3H): C-methyl protons of the pyrazole ring.
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δ 2.10 (br t, 1H): Amino -NH proton.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
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δ 155.0: Phenolic carbon (C-OH).
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δ 130.0-115.0: Aromatic carbons of the phenol ring and pyrazole ring carbons.
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δ 45.0: Methylene carbon (-CH₂-).
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δ 35.0: N-methyl carbon of the pyrazole ring.
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δ 12.0: C-methyl carbon of the pyrazole ring.
Experimental Protocol for NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
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Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.
Infrared (IR) Spectroscopy
Predicted Key IR Absorption Bands (cm⁻¹):
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3400-3200 (broad): O-H stretching of the phenol group.
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3350-3300 (medium): N-H stretching of the secondary amine.
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3100-3000 (weak): Aromatic C-H stretching.
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2950-2850 (weak): Aliphatic C-H stretching from methyl and methylene groups.
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1600-1450 (medium-strong): C=C stretching of the aromatic and pyrazole rings.
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1260-1180 (strong): C-O stretching of the phenol.
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1300-1200 (medium): C-N stretching.
Experimental Protocol for FTIR Spectroscopy:
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Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): m/z = 217.
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Key Fragments: Expect fragmentation patterns corresponding to the loss of methyl groups, cleavage of the aminomethyl linker, and fragmentation of the pyrazole and phenol rings.
Experimental Protocol for Mass Spectrometry:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
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Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
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Detection: Detect the ions to generate the mass spectrum.
Physical and Chemical Properties
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid of this nature, a sharp melting point is expected.
Experimental Protocol for Melting Point Determination:
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Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
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Instrumentation: Use a calibrated melting point apparatus.
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Measurement: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Solubility Profile
The presence of both a polar phenol group and a hydrogen-bonding aminomethyl group, combined with the heterocyclic pyrazole ring, suggests a nuanced solubility profile.
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Predicted High Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).
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Predicted Low Solubility: Non-polar solvents (e.g., hexane, toluene).
Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):
Figure 3: Workflow for experimental solubility determination.
Acid Dissociation Constant (pKa)
The molecule possesses two ionizable groups: the phenolic hydroxyl group (acidic) and the secondary amino group (basic).
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Phenolic -OH: Expected pKa around 9-10.
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Amino -NH-: Expected pKa of the conjugate acid around 4-5.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: Prepare a dilute aqueous solution of the compound of known concentration.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Conclusion and Future Directions
2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol stands as a molecule of significant interest at the crossroads of medicinal chemistry and material science. While direct experimental data remains to be fully elucidated in publicly accessible literature, this guide provides a comprehensive framework for its characterization. The predictive data herein offers a solid foundation for initial experimental design, and the detailed protocols serve as a practical guide for researchers to generate empirical data. The synthesis and thorough characterization of this and related compounds will undoubtedly pave the way for the exploration of their biological activities and potential applications.
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